

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoisonicotinic Acid

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Compound of Interest

Compound Name: 2-Aminoisonicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisonicotinic acid, also known as 2-amino-4-pyridinecarboxylic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development.^{[1][2]} Its unique structure, featuring a pyridine ring substituted with both a carboxylic acid and an amino group, makes it a versatile building block for the synthesis of a wide array of biologically active molecules.^{[2][3]} This guide provides a comprehensive overview of the core physicochemical properties of **2-aminoisonicotinic acid**, details common synthetic routes, and outlines experimental protocols relevant to its analysis.

Core Physicochemical Properties

The physicochemical characteristics of **2-Aminoisonicotinic acid** are fundamental to its application in drug design and development, influencing factors such as solubility, absorption, and interaction with biological targets. A summary of these key properties is presented below.

Property	Value	Source(s)
CAS Number	13362-28-2	[1][4][5][6][7]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1][6][7]
Molecular Weight	138.12 g/mol	[4][6][7]
Appearance	Pale yellow to off-white or brown crystalline powder	[1][4][7]
Melting Point	300-302 °C	[2][4][7]
Boiling Point	498.5 ± 30.0 °C (Predicted)	[4][7]
Density	1.4 - 1.417 g/cm ³ (Predicted)	[4][5]
pKa	2.11 ± 0.10 (Predicted)	[5][7]
Solubility	Good solubility in polar solvents; poor solubility in water. Soluble in DMSO.	[1][4][8]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of **2-Aminoisonicotinic acid**. Below are methodologies derived from published synthesis routes.

Synthesis of 2-Aminoisonicotinic Acid

Several synthetic strategies for **2-Aminoisonicotinic acid** have been reported, each with distinct advantages and limitations.

Method 1: Nucleophilic Substitution of 2-Chloroisocyanic Acid

This method involves the reaction of 2-chloroisocyanic acid with ammonia. A key drawback of this approach is the requirement for high reaction temperatures and specialized equipment.[4] Post-reaction, careful adjustment of the pH to a slightly acidic or neutral condition is necessary for the isolation of the product.[4]

Method 2: Oxidation of 2-Amino-4-methylpyridine

This synthesis route involves the oxidation of the methyl group of 2-amino-4-methylpyridine to a carboxyl group.[4] A critical consideration in this method is the potential for the pyridine ring itself to be oxidized, necessitating careful control of reaction conditions.[4]

Method 3: One-Pot Synthesis from 2,4-Dioxo-carboxylic Acid Ethyl Esters

A more recent and efficient method describes a one-pot synthesis using 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride.[9][10][11][12] This reaction proceeds through a likely in situ decarboxylation process, reminiscent of the Guareschi–Thorpe Condensation, and offers a milder and more practical approach.[9][10][11] The general procedure involves the condensation of the starting materials, followed by hydrolysis and selective decarboxylation to yield the desired **2-aminoisonicotinic acid** derivatives in good yields.[9][11]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of **2-Aminoisonicotinic acid**. A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also be employed to achieve enhanced separation of pyridine derivatives.[13][14]

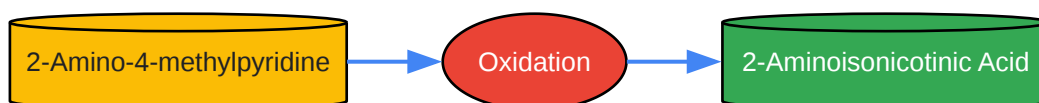
Synthetic Workflow Diagrams

To visually represent the synthetic processes, the following diagrams have been generated using the DOT language.



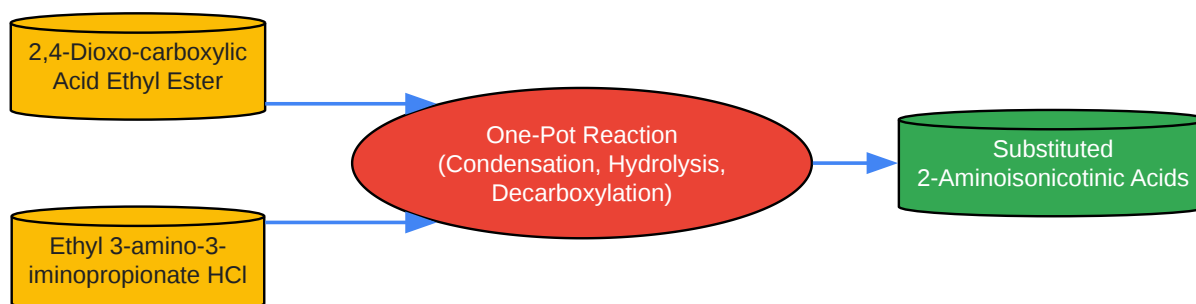
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Caption: Workflow for the synthesis of **2-Aminoisonicotinic acid** via nucleophilic substitution.



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Caption: Workflow for the synthesis of **2-Aminoisonicotinic acid** via oxidation.



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Caption: One-pot synthesis of substituted **2-Aminoisonicotinic acids**.

Applications in Drug Development

2-Aminoisonicotinic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][4] Its structural motif is found in molecules designed to target a range of diseases. For instance, it has been utilized as a starting material for the synthesis of inhibitors of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in Alzheimer's disease.[4] Furthermore, the presence of both amino and carboxyl groups allows for its use in supramolecular chemistry and the construction of metal-organic frameworks.[4] The 2-aminopyridine moiety, a core component of **2-Aminoisonicotinic acid**, has been associated with antibacterial properties.[5]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling **2-Aminoisonicotinic acid**. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated

area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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